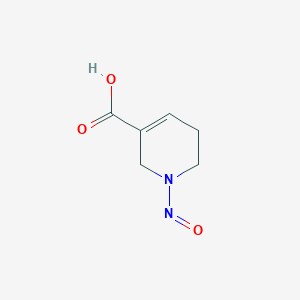

N-Nitrosoguvacine

Descripción general

Descripción

N-Nitrosoguvacine is a chemical compound with the molecular formula C6H8N2O3. It is a nitrosated derivative of guvacine, an alkaloid found in the areca nut. This compound is of significant interest due to its potential carcinogenic properties and its presence in betel quid, a widely chewed substance in many parts of Asia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Nitrosoguvacine is synthesized through the nitrosation of guvacine. The process involves the following steps:

Hydrogenation: Guvacine is synthesized from 3-carbethoxy-4-piperidone by hydrogenation to form piperidonol.

Dehydration and De-esterification: The piperidonol undergoes dehydration and de-esterification with hydrogen chloride gas at 200°C.

Esterification: The resulting compound is esterified with diazomethane.

Nitrosation: Finally, nitrosation of guvacine is carried out using sodium nitrite.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: N-Nitrosoguvacine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different nitroso derivatives.

Reduction: Reduction reactions can convert it back to guvacine or other related compounds.

Substitution: It can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions typically involve mild acids or bases to facilitate the reaction.

Major Products:

Oxidation: Produces various nitroso derivatives.

Reduction: Yields guvacine and other related compounds.

Substitution: Results in substituted nitrosoguvacine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N-Nitrosoguvacine is utilized in various fields of research:

Chemistry

- Reference Material : It serves as a standard in studies investigating nitrosamines, aiding in the understanding of their chemical behaviors and properties.

Biology

- Cytotoxicity Studies : Research has focused on its cytotoxic and genotoxic effects on human cells, particularly in relation to oral cancer. Studies indicate that this compound can induce DNA damage, contributing to its potential carcinogenicity.

Medicine

- Oral Health Research : Investigations into the role of this compound in the pathogenesis of oral submucous fibrosis and other oral cancers have been conducted. Its presence in betel quid raises concerns regarding its health implications for chewers.

Study 1: Cytotoxic Effects on Human Cells

A study examined the cytotoxic effects of this compound on human oral epithelial cells. Results indicated that exposure led to increased cell death and DNA fragmentation, suggesting a direct link between the compound and potential carcinogenic outcomes.

Study 2: Tumor Promotion in Animal Models

In animal studies, this compound was administered to rats via drinking water over extended periods. The results showed a significant incidence of tumors in the lungs and nasal cavities, reinforcing its classification as a potential carcinogen .

Mecanismo De Acción

N-Nitrosoguvacine exerts its effects primarily through its interaction with cellular DNA. It can form DNA adducts, leading to mutations and potentially carcinogenic outcomes. The compound’s nitroso group is highly reactive, enabling it to interact with nucleophilic sites in DNA, proteins, and other cellular components .

Comparación Con Compuestos Similares

N-Nitrosoguvacoline: Another nitrosated derivative of guvacoline, similar in structure and reactivity.

N-(Methylnitrosamino)propionitrile: A related nitrosamine with similar carcinogenic properties.

N-(Methylnitrosamino)propionaldehyde: Another nitrosamine with comparable chemical behavior.

Uniqueness: N-Nitrosoguvacine is unique due to its specific origin from guvacine and its distinct nitrosation pathway. Its presence in betel quid and its potential role in oral carcinogenesis make it a compound of particular interest in both scientific research and public health contexts .

Actividad Biológica

N-Nitrosoguvacine (NGC) is a nitrosamine compound derived from guvacine, which is an alkaloid found in the areca nut. This compound has garnered attention in scientific research due to its potential biological activities, particularly its carcinogenic properties and effects on cellular mechanisms. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Formation

This compound is formed through the nitrosation of guvacine, a compound commonly associated with areca nut consumption. The nitrosation process typically occurs in acidic conditions, such as those found in the human stomach when areca nut products are consumed alongside nitrites. This transformation is significant as it leads to the formation of various nitrosamines, which are known for their carcinogenic potential .

Carcinogenic Potential

This compound has been implicated in carcinogenesis, particularly in oral cancers. Research indicates that nitrosamines like NGC can induce DNA damage and promote tumorigenesis through several pathways:

- Oxidative Stress : NGC may enhance oxidative stress within cells, leading to increased reactive oxygen species (ROS) production. This oxidative environment can damage cellular macromolecules, including DNA, proteins, and lipids .

- Cell Cycle Disruption : Studies have shown that NGC can interfere with normal cell cycle progression. For instance, it has been observed to induce cell cycle arrest in various cancer cell lines, which may contribute to its tumor-promoting effects .

Cytotoxic and Genotoxic Effects

Research on the cytotoxic effects of NGC indicates that it can significantly reduce cell viability in human buccal epithelial cells. The compound affects membrane integrity and induces genotoxicity characterized by DNA strand breaks .

Table 1: Cytotoxic Effects of this compound on Human Buccal Epithelial Cells

| Concentration (µM) | Cell Viability (%) | DNA Damage (Comet Assay Score) |

|---|---|---|

| 0 | 100 | 0 |

| 25 | 80 | 5 |

| 50 | 50 | 15 |

| 100 | 20 | 30 |

Case Studies

- Oral Squamous Cell Carcinoma (OSCC) : A study investigating the role of NGC in OSCC found that exposure to this compound led to significant increases in tumor growth rates in animal models. The study highlighted the importance of NGC as a risk factor for developing oral cancers among areca nut chewers .

- Human Exposure Studies : Epidemiological studies have linked areca nut consumption with higher incidences of oral cancers. Urinary metabolites of NGC were detected in individuals consuming areca nut products, suggesting systemic absorption and potential carcinogenic risk associated with chronic exposure .

Propiedades

IUPAC Name |

1-nitroso-3,6-dihydro-2H-pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h2H,1,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZBVEFQMFZFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)C(=O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204111 | |

| Record name | N-Nitrosoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55557-01-2 | |

| Record name | 1,2,5,6-Tetrahydro-1-nitroso-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55557-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosoguvacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055557012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoguvacine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.